molecular formula C7H5F3INO B6616648 4-iodo-3-(trifluoromethoxy)aniline CAS No. 851045-63-1

4-iodo-3-(trifluoromethoxy)aniline

Cat. No. B6616648
CAS RN: 851045-63-1
M. Wt: 303.02 g/mol
InChI Key: VDVMGAPDTJTWDH-UHFFFAOYSA-N
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Description

“4-iodo-3-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for “this compound” is 3-iodo-4-(trifluoromethoxy)aniline . The InChI Code for this compound is 1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 303.02 .

Scientific Research Applications

4-iodo-3-(trifluoromethoxy)aniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a precursor in the synthesis of pharmaceuticals. It has also been used as a substrate for the development of new drugs, as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers materials.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-iodo-3-(trifluoromethoxy)aniline . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s effects could be influenced by the physiological and pathological state of the organism in which it is acting.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-3-(trifluoromethoxy)aniline in laboratory experiments include its low cost, its stability in a variety of conditions, and its ability to be used in a variety of reactions. Additionally, this compound is non-toxic and non-carcinogenic. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The future directions for 4-iodo-3-(trifluoromethoxy)aniline are numerous. It could be used as a reagent in the synthesis of new drugs or polymeric materials. Additionally, it could be used as a substrate for the development of new catalysts or ligands. It could also be used in the development of new therapeutic agents or as an antioxidant. Finally, it could be studied further to further understand its biochemical and physiological effects.

Synthesis Methods

4-iodo-3-(trifluoromethoxy)aniline is synthesized via a two-step reaction process. The first step involves the reaction of trifluoromethyl iodide with aniline in the presence of a base, such as potassium carbonate. This reaction yields 4-iodo-3-(trifluoromethyl)aniline. The second step involves the reaction of 4-iodo-3-(trifluoromethyl)aniline with methanol in the presence of a base, such as potassium carbonate. This reaction yields this compound.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-iodo-3-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVMGAPDTJTWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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